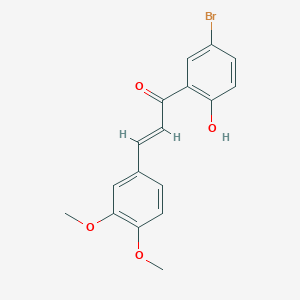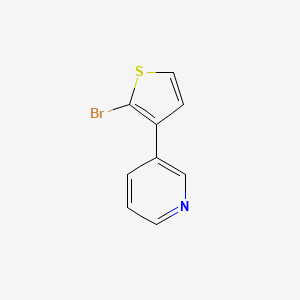
3-(2-Bromothiophen-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Bromothiophen-3-yl)pyridine” is a chemical compound with the molecular formula C9H6BrNS and a molecular weight of 240.12 . It is used in various chemical reactions and has potential applications in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “3-(2-Bromothiophen-3-yl)pyridine” consists of a pyridine ring attached to a bromothiophene ring . The exact structural details or any potential conformations are not provided in the search results.Chemical Reactions Analysis
While specific chemical reactions involving “3-(2-Bromothiophen-3-yl)pyridine” are not detailed in the search results, it’s known that thiophene-based compounds like this one play a vital role in the development of inorganic biochemistry and coordination chemistry, as well as applications in a variety of chemical areas such as oxidation, reduction, and hydrolysis catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Bromothiophen-3-yl)pyridine” include a predicted boiling point of 281.7±25.0 °C, a predicted density of 1.563±0.06 g/cm3, and a predicted pKa of 3.92±0.12 .Applications De Recherche Scientifique
Molecular Structure and DNA Interaction
Rhenium(I) complexes with various ligands, including those related to 3-(2-Bromothiophen-3-yl)pyridine, have been synthesized and characterized. These complexes exhibit distinct geometric configurations and have been studied for their DNA binding capabilities, suggesting groove mode binding. They also show potent cytotoxic nature against specific cancer cell lines and demonstrate promising antibacterial activity, highlighting their potential in cancer treatment and antimicrobial applications (Varma et al., 2020).
Optoelectronic Characterization and Polymerization
The halogen-magnesium exchange reaction and Kumada coupling polymerization of derivatives, including those structurally similar to 3-(2-Bromothiophen-3-yl)pyridine, have been explored. These processes are significant in synthesizing oligo(bithiophene) with controlled structures, impacting the optoelectronic properties of materials. The study indicates implications in creating materials with specific electronic properties for optoelectronic devices (Takagi et al., 2017).
Photoreactions and Molecular Dynamics
Compounds structurally related to 3-(2-Bromothiophen-3-yl)pyridine have been identified to exhibit unique photoreactions, including intramolecular and intermolecular proton transfer. These properties are crucial in understanding the dynamic behavior of these compounds under light exposure and have implications in the fields of photochemistry and molecular electronics (Vetokhina et al., 2012).
Ligand Synthesis and Coordination Chemistry
The synthesis of new pyridyl thienopyridine ligands through the Hurtley reaction, where compounds structurally related to 3-(2-Bromothiophen-3-yl)pyridine are involved, has been reported. These ligands are essential in coordination chemistry and can form complexes with various metals, leading to potential applications in catalysis, molecular recognition, and material science (Steen et al., 2012).
Mécanisme D'action
Target of Action
It is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, the compound would interact with a palladium catalyst and an organoboron reagent to form a new carbon-carbon bond .
Propriétés
IUPAC Name |
3-(2-bromothiophen-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDBDDIEHVXIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(SC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromothiophen-3-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)pyridine-3-carboxamide](/img/structure/B2463008.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2463010.png)
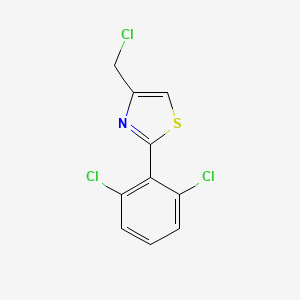
![2-Methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2463013.png)
![2,3-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2463014.png)
![4-{[3-(6-chloropyridin-3-yl)prop-2-enamido]methyl}-N-methyl-N-(propan-2-yl)benzamide](/img/structure/B2463015.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2463016.png)
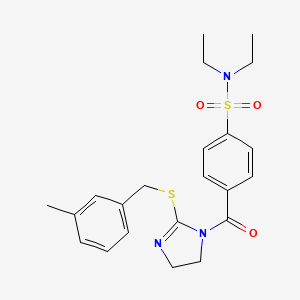

![N-cyclopentyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2463020.png)
![N1-(o-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2463021.png)
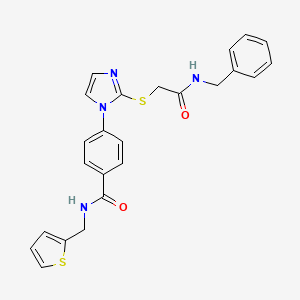
methanone](/img/structure/B2463024.png)
